Home > Products > Screening Compounds P62373 > 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one
2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one - 123994-68-3

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

Catalog Number: EVT-1174646
CAS Number: 123994-68-3
Molecular Formula: C12H8F3N5O
Molecular Weight: 295.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one is a synthetic organic molecule belonging to the class of purine derivatives. This compound features a purine ring system that is substituted with a 3-(trifluoromethyl)phenylamino group, which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Classification

This compound can be classified as:

  • Chemical Class: Purine derivative
  • Molecular Formula: C11H8F3N5O
  • Molecular Weight: 295.21 g/mol
  • CAS Number: 123994-77-4
Synthesis Analysis

The synthesis of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-(trifluoromethyl)aniline and a suitable purine derivative, such as 6-chloropurine.
  2. Reaction Conditions: The nucleophilic substitution reaction is commonly performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-130 °C). A base such as potassium carbonate is used to facilitate the reaction.
  3. Yield Optimization: Industrial methods may employ continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance yield and purity.
3 Trifluoromethyl aniline+6 chloropurineK2CO3,DMF,Δ2 3 trifluoromethyl phenyl amino 1H purin 6 9H one\text{3 Trifluoromethyl aniline}+\text{6 chloropurine}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF},\Delta}\text{2 3 trifluoromethyl phenyl amino 1H purin 6 9H one}
Molecular Structure Analysis

The molecular structure of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one can be described in detail:

  • Purine Ring System: The core structure features a fused bicyclic system characteristic of purines, which includes two nitrogen atoms in the ring.
  • Substituents: The presence of a trifluoromethyl group on the phenyl ring significantly influences the compound's electronic properties and lipophilicity.
  • Geometric Configuration: The compound exhibits planar geometry due to the aromatic character of both the purine and phenyl rings, which is crucial for its interaction with biological targets.

Structural Data

  • InChI Key: QCVDQVZWWDKIKH-UHFFFAOYSA-N
  • Canonical SMILES: C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F)Cl
Chemical Reactions Analysis

The chemical reactivity of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one includes:

  1. Nucleophilic Substitution Reactions: The amino group can participate in nucleophilic attacks on electrophilic centers, facilitating further derivatization.
  2. Hydrolysis Reactions: Under acidic or basic conditions, the carbonyl group can undergo hydrolysis, leading to potential modifications in biological environments.
  3. Complex Formation: The compound may form complexes with metal ions or other ligands, potentially altering its pharmacological properties.
Mechanism of Action

The mechanism of action for 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one primarily involves:

  • Enzyme Inhibition: It acts as an inhibitor for enzymes involved in purine metabolism, disrupting cellular processes such as DNA synthesis and repair.
  • Binding Affinity: Its structural similarity to natural purines allows it to effectively bind to active sites on target enzymes, inhibiting their function.

Relevant Data

Studies indicate that compounds with similar purine scaffolds exhibit significant selectivity towards specific molecular targets, enhancing their therapeutic potential.

Physical and Chemical Properties Analysis
PropertyValue
Melting PointNot specified
SolubilitySoluble in DMF
StabilityStable under standard conditions
pKaNot specified

These properties are critical for understanding the compound's behavior in biological systems and its potential for drug formulation.

Applications

The applications of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one are multifaceted:

  1. Anticancer Research: Due to its ability to inhibit enzymes involved in DNA synthesis, it shows promise as an anticancer agent.
  2. Pharmacological Studies: Its unique structural features make it a valuable candidate for studying purine metabolism and its implications in various diseases.
  3. Drug Development: The compound's properties suggest potential use in developing new therapeutic agents targeting specific enzymatic pathways.
Introduction

Structural Significance of Purine Derivatives in Medicinal Chemistry

Purines represent a privileged scaffold in drug discovery due to their intrinsic bioisosteric properties with endogenous adenine and guanine nucleotides. This enables targeted interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The purine core’s versatility stems from its capacity for regioselective modifications at positions C-2, C-6, C-8, and N-9, allowing fine-tuning of pharmacological activity. For example:

  • C-2 substitutions (e.g., aryl amino groups) enhance kinase inhibition by accessing hydrophobic pockets in ATP-binding sites, as demonstrated in antitrypanosomal agents like NEU-1106 [1].
  • C-6 modifications influence hydrogen bonding capacity; carbonyl groups (as in 6-one derivatives) mimic ATP’s hydrogen-bonding patterns, critical for competitive inhibition [5].
  • N-9 alkylation modulates membrane permeability and metabolic stability by reducing polarity [3].

Table 1: Biological Activities of Purine Substitution Patterns

PositionSubstituent TypeBiological ActivityExample Compound
C-2Aryl aminoKinase inhibition (B-Raf, VEGFR-2)Sorafenib analogs [6]
C-6Oxo (=O)Anticancer (hepatocellular carcinoma)HepG2 inhibitors [6]
C-8ArylGrp94-selective chaperone inhibitionHsp90 inhibitor 4 [5]
N-9Alkyl/arylalkylEnhanced metabolic stabilityNEU-4854 [1]

These structural features underpin diverse therapeutic applications, including kinase inhibition for parasitic diseases [1] and cancer [3] [5]. The compound 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one strategically combines C-2 aryl amino and C-6 oxo groups, positioning it within this pharmacologically fertile chemical space.

Role of Trifluoromethyl Groups in Bioactive Molecule Design

The trifluoromethyl (−CF₃) group is a cornerstone of rational medicinal chemistry due to its unique physicochemical properties:

  • Lipophilicity Enhancement: The −CF₃ group increases logP by ~0.9–1.2 units, improving membrane permeability. In purine derivatives like NEU-1106, this promotes cellular uptake critical for targeting intracellular kinases [1].
  • Metabolic Stability: Carbon-fluorine bonds resist oxidative metabolism by cytochrome P450 enzymes, reducing clearance. This property was leveraged in antitrypanosomal purine analogs to lower human liver microsome clearance from 64 to <3 μL/min/mg protein [1].
  • Electron-Withdrawing Effects: The −CF₃ group modulates pKa of adjacent amines, enhancing hydrogen-bond acceptor capacity. In kinase inhibitors, this strengthens hinge-region binding [6].
  • Stereoelectronic Effects: Fluorine’s low-lying σ* orbitals engage in orthogonal multipolar interactions with protein residues, improving selectivity [3].

Table 2: Impact of −CF₃ on Purine Drug Properties

PropertyEffect of −CF₃Example in Purine Analogs
Lipophilicity↑ logD by 0.9–1.2 unitsNEU-1106 (logD = 3.1) vs. non-CF₃ analogs (logD = 1.8) [1]
Metabolic Stability↓ HLM CLint by >50%CLint reduction from 64 → <3 μL/min/mg [1]
Binding Affinity↑ 2–10 fold via hydrophobic/orthogonal interactionsImproved LLE (Lipophilic Ligand Efficiency) to 5.7 [1]
SelectivityBlocks epoxide formation (structural alert mitigation)Thiophene → −CF₃ phenyl replacement [1]

In 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one, the meta-trifluoromethylphenyl group at C-2 is positioned to exploit these effects, potentially enhancing target engagement and pharmacokinetics.

Historical Context of Trifluoromethylation Techniques in Organic Synthesis

The incorporation of −CF₃ into purines has evolved significantly alongside synthetic methodologies:

  • Early Approaches (Pre-2000): Electrophilic trifluoromethylation using CF₃X (X = Cl, Br) or Ruppert-Prakash reagent (TMSCF₃) under harsh conditions, yielding low regioselectivity on purines [3].
  • Transition Metal Catalysis (2000–2010): Copper-mediated Ullmann-type coupling enabled C-arylation but required high temperatures (>100°C) and stoichiometric copper, limiting functional group tolerance [1].
  • Modern Cross-Coupling (2010–Present): Palladium-catalyzed Buchwald-Hartwig amination (for C-2 amino groups) and Suzuki-Miyaura coupling (for C-8 aryl groups) allow regioselective trifluoromethyl introduction under mild conditions. Key advances include:
  • Use of Pd₂(dba)₃/XPhos catalysts for aryl amination at 60–90°C [1].
  • Air-stable precatalysts (e.g., Pd-110) for coupling with 3-(trifluoromethyl)aniline [6].
  • Microwave-assisted synthesis reducing reaction times from hours to minutes [3].

Table 3: Evolution of Trifluoromethylation Strategies for Purines

EraMethodConditionsLimitations
1980s–1990sElectrophilic CF₃ additionHF/pyridine, 100°CLow yield, poor regioselectivity
2000sCu-mediated couplingCuI, phenanthroline, 120°CStoichiometric metal, side products
2010sPd-catalyzed aminationPd₂(dba)₃, XPhos, KOtBu, 80°COxygen sensitivity
2020sPhotoredox catalysisRu(bpy)₃Cl₂, CF₃SO₂Na, blue LEDRequires specialized equipment

The synthesis of 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one benefits from these advances, likely employing Buchwald-Hartwig amination of 2-chloropurine intermediates with 3-(trifluoromethyl)aniline [1].

Scope and Objectives of Research on 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

This compound integrates two validated pharmacophores: a purin-6-one core (ATP-mimetic) and a meta-trifluoromethylphenyl group (enhancing selectivity/stability). Research objectives focus on:

  • Synthetic Optimization: Develop regioselective routes to the C-2 aniline derivative while minimizing N-7/N-9 alkylation byproducts [1].
  • ADME Profiling: Quantify key properties: thermodynamic solubility (>100 μM), logD (target ≤2), human plasma protein binding (<95%), and metabolic stability (HLM CLint <30 μL/min/mg) [1] [6].
  • Target Identification: Screen against kinase panels and chaperones (e.g., Hsp90 paralogs) based on structural analogs like NEU-4854 (anti-parasitic) and Grp94 inhibitors (anti-cancer) [1] [5].
  • Computational Modeling: Characterize binding modes to ATP pockets using docking and molecular dynamics, focusing on −CF₃ interactions with hydrophobic subpockets [5].
  • Selectivity Profiling: Evaluate against human cell lines (e.g., MRC-5 fibroblasts) to establish selectivity indices (>10-fold) akin to triazole-cored anticancer agents [6].

This research aims to position the compound as a lead for kinase-driven pathologies (cancer, parasitic infections) by leveraging strategic trifluoromethyl modification.

Properties

CAS Number

123994-68-3

Product Name

2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one

IUPAC Name

2-[3-(trifluoromethyl)anilino]-1,7-dihydropurin-6-one

Molecular Formula

C12H8F3N5O

Molecular Weight

295.22 g/mol

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)6-2-1-3-7(4-6)18-11-19-9-8(10(21)20-11)16-5-17-9/h1-5H,(H3,16,17,18,19,20,21)

InChI Key

IOWPKEYIXBBDOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Synonyms

N(2)-(3-trifluoromethylphenyl)guanine

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F

Isomeric SMILES

C1=CC(=CC(=C1)NC2=NC(=O)C3=C(N2)N=CN3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.